Azido-PEG8-CH2CO2H
CAS No.: 1343472-07-0
Cat. No.: VC0520300
Molecular Formula: C18H35N3O10
Molecular Weight: 453.49
Purity: >97% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1343472-07-0 |
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Molecular Formula | C18H35N3O10 |
Molecular Weight | 453.49 |
IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Standard InChI | InChI=1S/C18H35N3O10/c19-21-20-1-2-24-3-4-25-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-15-16-31-17-18(22)23/h1-17H2,(H,22,23) |
Standard InChI Key | DVJMSIRMVCBUTE-UHFFFAOYSA-N |
SMILES | C(COCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Azido-PEG8-CH2CO2H is characterized by its distinctive functional components that enable its versatility in bioconjugation applications. The compound features an azide group (N₃) at one terminus, which is highly reactive in click chemistry reactions, and a carboxylic acid group (COOH) at the other end that facilitates amide bond formation with amine-containing molecules .
The chemical composition and physical properties of Azido-PEG8-CH2CO2H are summarized in the following table:
Property | Value |
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CAS Number | 1343472-07-0 |
Molecular Formula | C18H35N3O10 |
Molecular Weight | 453.5 g/mol |
Functional Groups | Azide (N₃), Carboxylic Acid (COOH) |
Spacer | PEG8 (8 ethylene glycol units) |
Linker Classification | Non-cleavable |
Typical Purity | ≥95% |
Physical State | Not specified in literature |
Solubility | Highly soluble in aqueous environments |
The presence of eight ethylene glycol units in the PEG chain provides this compound with excellent water solubility and biocompatibility, making it well-suited for applications in biological systems . The hydrophilic nature of the PEG chain also helps improve the pharmacokinetic properties of any molecules conjugated to Azido-PEG8-CH2CO2H.
Synthesis and Production Methods
The synthesis of Azido-PEG8-CH2CO2H typically follows a multi-step process that requires precise reaction conditions and purification techniques. While specific synthetic routes may vary, the general approach involves the following key steps:
Synthesis of Polyethylene Glycol Backbone
The process begins with the preparation or selection of a polyethylene glycol chain with eight ethylene glycol units. This forms the central backbone of the molecule and provides the desired spacing and solubility properties.
Functionalization with Carboxylic Acid Group
One terminus of the PEG chain is modified to incorporate a carboxylic acid group, typically through a reaction with bromoacetic acid or similar reagents. This step introduces the reactive carboxylic acid functionality that will later participate in amide bond formation.
Purification
The final product undergoes purification processes, which may include column chromatography, recrystallization, or other techniques to achieve the high purity (≥95%) required for research and bioconjugation applications.
Reaction Chemistry and Mechanisms
The utility of Azido-PEG8-CH2CO2H stems from its dual reactive functionalities, each capable of participating in distinct types of chemical reactions.
Azide-Alkyne Cycloaddition (Click Chemistry)
The azide group of Azido-PEG8-CH2CO2H readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a prominent example of click chemistry . This reaction forms a stable 1,2,3-triazole linkage with alkyne-containing molecules under mild conditions:
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The azide group reacts with terminal alkynes in the presence of Cu(I) catalysts
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The reaction proceeds with high specificity and efficiency
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The resulting triazole linkage is stable under physiological conditions
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The reaction can occur in aqueous environments, making it compatible with biological systems
Carboxylic Acid Reactions
The carboxylic acid terminus can participate in various coupling reactions:
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Formation of amide bonds with primary amines using coupling reagents such as EDC/NHS, DCC, or HATU
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Esterification reactions with alcohols
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Activation with N-hydroxysuccinimide (NHS) to form NHS-esters that are highly reactive toward primary amines
This dual reactivity makes Azido-PEG8-CH2CO2H an exceptionally versatile linker in bioconjugation applications.
Applications in Bioconjugation
Azido-PEG8-CH2CO2H has found wide application in various bioconjugation strategies due to its unique chemical properties.
Antibody-Drug Conjugates (ADCs)
In the development of antibody-drug conjugates, Azido-PEG8-CH2CO2H serves as a non-cleavable linker that connects therapeutic antibodies to cytotoxic payloads . The specific advantages include:
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The PEG spacer provides appropriate distance between the antibody and drug
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The hydrophilic nature of PEG improves solubility of hydrophobic payloads
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The stable linkage ensures controlled drug delivery to target cells
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The bioorthogonal nature of click chemistry allows for site-specific conjugation
Protein Labeling and Modification
Azido-PEG8-CH2CO2H facilitates the selective labeling of proteins through:
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Conjugation to lysine residues via the carboxylic acid group
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Reaction with alkyne-modified fluorophores, affinity tags, or other functional moieties via the azide group
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Introduction of PEG spacers to reduce steric hindrance and maintain protein activity
Surface Functionalization
The compound is valuable for modifying surfaces for various biomedical applications:
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Functionalization of nanoparticles for drug delivery
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Modification of biosensor surfaces for improved biomolecule attachment
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Creation of biocompatible interfaces on medical devices
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Development of stimuli-responsive materials
Comparison with Related Compounds
To better understand the utility of Azido-PEG8-CH2CO2H, it is valuable to compare it with related compounds that contain similar functional groups but differ in specific structural features.
The specific advantages of Azido-PEG8-CH2CO2H include:
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Balanced hydrophilicity provided by the 8-unit PEG chain
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Versatility in conjugation strategies due to its bifunctional nature
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Non-cleavable properties ensuring stable conjugates in biological environments
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Compatibility with both click chemistry and traditional coupling chemistries
Research Applications
Azido-PEG8-CH2CO2H has demonstrated significant utility in various research applications due to its unique properties.
Drug Delivery Systems
The compound plays a crucial role in the development of advanced drug delivery systems:
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It serves as a linker in antibody-drug conjugates (ADCs), connecting cytotoxic payloads to targeting antibodies
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The PEG chain improves the pharmacokinetic properties of conjugated drugs by enhancing solubility and reducing immunogenicity
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It enables the development of targeted nanoparticle formulations through surface modification
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It allows for the creation of multimodal therapeutics that combine treatment and imaging capabilities
Diagnostic and Imaging Applications
In diagnostic and imaging applications, Azido-PEG8-CH2CO2H facilitates:
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Development of molecular imaging probes through conjugation with contrast agents
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Creation of fluorescent protein conjugates for cellular imaging
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Production of diagnostic assay components with enhanced performance characteristics
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Fabrication of biosensor surfaces with improved sensitivity and specificity
Proteomics Research
The compound has proven valuable in proteomics research through:
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Selective labeling of proteins for identification and quantification
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Enrichment of specific protein populations through affinity tagging
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Studies of protein-protein interactions using crosslinking approaches
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Development of activity-based protein profiling tools
Future Research Directions
As bioconjugation chemistry continues to advance, several promising research directions are emerging for Azido-PEG8-CH2CO2H and related compounds:
Optimization of Conjugation Methods
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Development of copper-free click chemistry approaches to eliminate potential toxicity concerns
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Exploration of catalyst systems that improve reaction kinetics and yields
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Investigation of selective reaction conditions for complex biological samples
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Creation of one-pot multi-step conjugation protocols
Novel Therapeutic Applications
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Integration into targeted protein degradation technologies such as PROTACs
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Development of bispecific antibody conjugates for improved targeting
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Creation of stimuli-responsive drug delivery systems
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Application in gene delivery and editing technologies
Advanced Material Science Applications
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Development of bioactive surfaces for tissue engineering
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Creation of self-assembling nanostructures for drug delivery
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Fabrication of biomimetic materials with controlled properties
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Design of biosensing platforms with enhanced performance characteristics
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